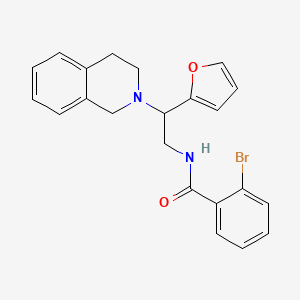
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is an organic compound belonging to the class of amides It features a complex structure with multiple functional groups, including bromine, isoquinoline, furan, and benzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromobenzoyl chloride, 3,4-dihydroisoquinoline, and furan derivatives.
Step 1 Formation of the Intermediate Amide: - React 2-bromobenzoyl chloride with a suitable amine (e.g., 3,4-dihydroisoquinoline) in the presence of a base such as triethylamine.
Step 2 Addition of the Furan Moiety: - The intermediate is then reacted with a furan derivative in the presence of a catalyst under controlled conditions to introduce the furan ring into the structure.
Industrial Production Methods: Industrial-scale production may involve more efficient and cost-effective methods, including continuous flow synthesis and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the furan ring, potentially forming furan epoxides under specific conditions.
Reduction: The isoquinoline ring can be hydrogenated to yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the bromine site can lead to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include peracids and mCPBA.
Reduction Reagents: Hydrogen gas with palladium or platinum catalysts are frequently used.
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan epoxides or other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted benzamides with various functional groups replacing bromine.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide has garnered interest in several research areas:
Chemistry: Used as a precursor or intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for potential biological activities due to its structural components, which may interact with biological targets.
Medicine: Explored for pharmacological properties, potentially as a lead compound in drug development.
Industry: Employed in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The compound's mechanism of action is largely dependent on its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes, receptors, or other proteins due to the presence of reactive functional groups.
Pathways Involved: Potential involvement in signaling pathways or metabolic processes, though specific pathways would require detailed empirical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: Lacks the bromine and furan groups.
2-bromo-N-(2-(furan-2-yl)ethyl)benzamide: Lacks the isoquinoline ring.
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridine-2-yl)ethyl)benzamide: Pyridine replaces the furan ring.
The distinct combination of functional groups in 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide highlights its potential for unique reactivity and applications, differentiating it from its counterparts.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRBGGATBLJGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
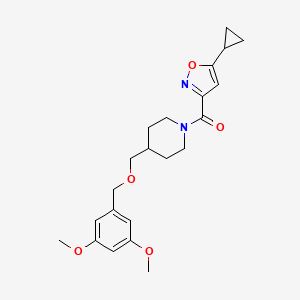
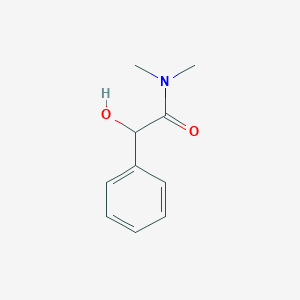
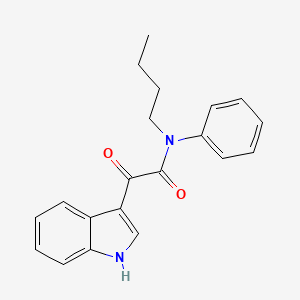
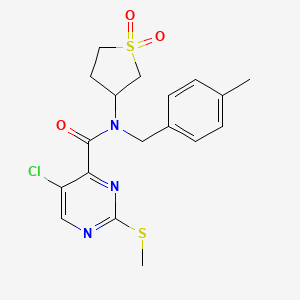
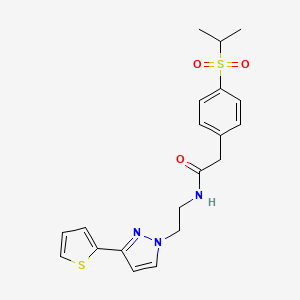
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2863886.png)
![6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2863887.png)
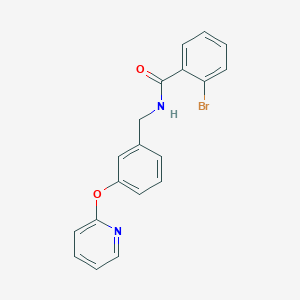
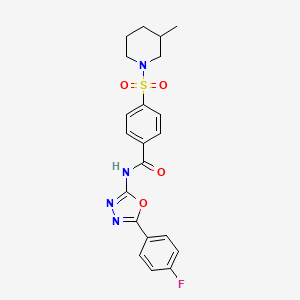
![3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B2863893.png)
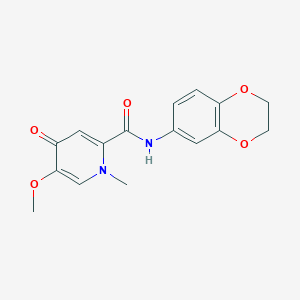
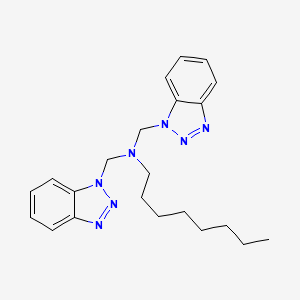
![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2863896.png)
![3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2863897.png)
